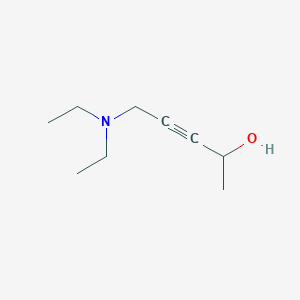
2,2-Dichloro-n-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-n-(2-methylphenyl)acetamide, also known as dichlobenil, is a herbicide that is widely used in agriculture. It is a white crystalline solid with a molecular weight of 233.12 g/mol. Dichlobenil is a member of the acetanilide herbicide family, which inhibits the growth of weeds by interfering with the synthesis of cell wall components.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-n-(2-methylphenyl)acetamide involves the inhibition of cell wall synthesis in plants. Specifically, 2,2-Dichloro-n-(2-methylphenyl)acetamide inhibits the synthesis of cellulose and hemicellulose, which are essential components of the plant cell wall. This results in the disruption of cell wall integrity, leading to the death of the plant.
Effets Biochimiques Et Physiologiques
Dichlobenil has been shown to have low toxicity to humans and animals. However, it can cause skin and eye irritation upon contact. In plants, 2,2-Dichloro-n-(2-methylphenyl)acetamide can cause stunting and chlorosis, which are symptoms of plant stress. Additionally, 2,2-Dichloro-n-(2-methylphenyl)acetamide has been shown to have an impact on soil microbial communities, which can affect soil health.
Avantages Et Limitations Des Expériences En Laboratoire
Dichlobenil is a widely used herbicide, which makes it readily available for laboratory experiments. Its mode of action is well understood, which allows for accurate and reproducible experiments. However, 2,2-Dichloro-n-(2-methylphenyl)acetamide is not suitable for experiments involving non-target organisms or ecosystems due to its potential impact on soil microbial communities.
Orientations Futures
There are several potential future directions for research on 2,2-Dichloro-n-(2-methylphenyl)acetamide. One area of interest is the development of new herbicides that have a lower impact on soil microbial communities. Additionally, there is potential for the use of 2,2-Dichloro-n-(2-methylphenyl)acetamide in the treatment of wood and water, as well as in the development of new biocides. Further research is also needed to understand the potential impact of 2,2-Dichloro-n-(2-methylphenyl)acetamide on non-target organisms and ecosystems.
Méthodes De Synthèse
The synthesis of 2,2-Dichloro-n-(2-methylphenyl)acetamide involves the reaction of 2,6-dichloroaniline with 2-methylphenylacetic acid in the presence of a catalyst such as sodium hypochlorite. The reaction yields 2,2-Dichloro-n-(2-methylphenyl)acetamide as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
Dichlobenil has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control the growth of weeds in crops such as cotton, soybeans, and wheat. Dichlobenil has also been studied for its potential use in other areas such as wood preservation, water treatment, and as a biocide.
Propriétés
Numéro CAS |
14985-83-2 |
|---|---|
Nom du produit |
2,2-Dichloro-n-(2-methylphenyl)acetamide |
Formule moléculaire |
C9H9Cl2NO |
Poids moléculaire |
218.08 g/mol |
Nom IUPAC |
2,2-dichloro-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-4-2-3-5-7(6)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13) |
Clé InChI |
AYWNNBNZROXRBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C(Cl)Cl |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C(Cl)Cl |
Autres numéros CAS |
14985-83-2 |
Pictogrammes |
Irritant |
Synonymes |
2-methylenepentanedioic acid 2-MPA cpd 2MPA cpd N-(2-methylphenyl)-2,2-dichloroacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
